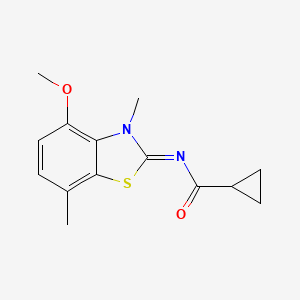

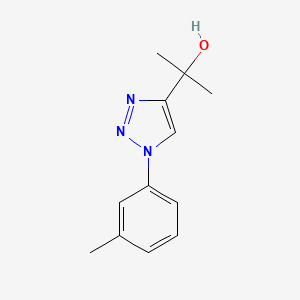

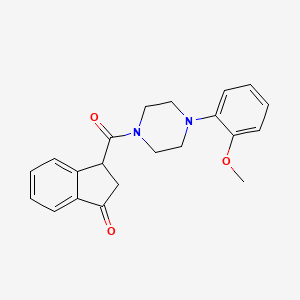

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

Benzothiazoles can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The benzothiazole ring system involves a benzene ring fused to a thiazole ring . Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis

The chemical reactions of benzothiazoles can vary greatly depending on the substituents on the thiazole ring . These substituents can affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole compound would depend on its exact structure. For example, the compound “N’-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethyl-1,2-ethanediamine” has a molecular formula of C13H19N3OS, an average mass of 265.375 Da, and a monoisotopic mass of 265.124878 Da .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is involved in the synthesis of novel compounds with potential biological activities. For instance, derivatives of benzothiazole were synthesized and evaluated for antimicrobial activity, highlighting the compound's role in creating new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Photodynamic Therapy for Cancer

Compounds related to benzothiazole are being explored for their potential in photodynamic therapy, a treatment modality for cancer. A study developed new zinc phthalocyanine derivatives, demonstrating significant potential for use as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory Applications

Research also indicates the role of benzothiazole derivatives in anti-inflammatory activities. A study synthesizing new Mannich base derivatives showcased their significant in-vitro anti-inflammatory activity, which is crucial for developing new anti-inflammatory drugs (Rathi, More, Deshmukh, & Chaudhari, 2013).

Antifungal Properties

Benzothiazole derivatives have been shown to exhibit antifungal effects. A study on newly synthesized compounds revealed their efficacy against various fungi types, indicating their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been used as corrosion inhibitors for carbon steel, demonstrating the compound's utility beyond biomedical applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Liquid Crystal Synthesis

Furthermore, benzothiazole derivatives are used in synthesizing liquid crystals. A study explored the synthesis of new liquid crystals with a benzothiazole core, demonstrating their application in display technologies (Ha, Koh, Lee, Yeap, Lin, & Ong, 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-8-4-7-10(18-3)11-12(8)19-14(16(11)2)15-13(17)9-5-6-9/h4,7,9H,5-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZVKNRQIAMPJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3CC3)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2490069.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2490072.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2490076.png)

![5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490077.png)

![7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2490079.png)

![2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2490085.png)